![molecular formula C12H16O2 B1466549 Methyl 3-(3,4-dimethylphenyl)propanoate CAS No. 1030628-12-6](/img/structure/B1466549.png)
Methyl 3-(3,4-dimethylphenyl)propanoate
Overview
Description
Methyl 3-(3,4-dimethylphenyl)propanoate is a chemical compound that belongs to the class of esters. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. However, in recent years, it has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Organic Synthesis and Catalysis
Methyl 3-(3,4-dimethylphenyl)propanoate: is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a process that is significant for the preparation of bioactive compounds with potential applications in pharmaceuticals .
Antioxidant Properties
This compound exhibits antioxidant properties, which are crucial in the development of new antioxidants. It can be synthesized by reacting 2,6-di-tert-butylphenol with methyl acrylate, indicating its potential use in creating compounds that protect against oxidative stress .
Mechanism of Action
Target of Action
A similar compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, has been found to selectively inhibit the proliferation of colon cancer cells .
Mode of Action
Similar compounds have been found to interact with specific targets in the body to exert their effects .
Biochemical Pathways
For instance, Methyl 3-(4-hydroxyphenyl) propionate has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .
Pharmacokinetics
The molecular weight of the compound is 224253 Da , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSGKCQHZIPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dimethylphenyl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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